![molecular formula C22H28N4O6 B1667738 Banoxantrone CAS No. 136470-65-0](/img/structure/B1667738.png)
Banoxantrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Banoxantrone is a bioreductive, alkylaminoanthraquinone prodrug with antineoplastic activity. Under hypoxic conditions, often seen in solid tumors, banoxantrone (AQ4N) is converted and activated by cytochrome P450 enzymes, which are upregulated in certain tumors, to the cytotoxic DNA-binding agent AQ4. Banoxantrone intercalates into and crosslinks DNA, and inhibits topoisomerase II. This results in an inhibition of DNA replication and repair in tumor cells. Combined with conventional therapeutic agents, both oxygenic and hypoxic regions of tumors can be targeted.
Banoxantrone is a highly selective bioreductive drug that is activated in, and is preferentially toxic to, hypoxic cells in tumours. It has been shown to work synergistically with fractionated radiation to significantly delay growth of tumours compared to administration of either banoxantrone or radiation alone. Banoxantrone was also efficacious in tumour models when administered in combination with either cisplatin or chemoradiation.
科学的研究の応用
Activation and Efficacy in Hypoxic Tumors
Banoxantrone, also known as AQ4N, is a prodrug that becomes activated under hypoxic conditions often found in solid tumors. This activation is mediated by cytochrome P450 enzymes that are upregulated in certain tumors, converting AQ4N to the cytotoxic DNA-binding agent AQ4. This results in the inhibition of DNA replication and repair in tumor cells. When used in combination with conventional therapeutic agents, Banoxantrone targets both oxygenic and hypoxic regions of tumors, potentially increasing the effectiveness of therapy. This mechanism was demonstrated in a pharmacodynamic study involving human tumor xenografts, where Banoxantrone enhanced the response of bladder and lung cancer xenografts to cisplatin and radiation therapy (Molecular Cancer Therapeutics, 2009).
Enhancement of Radiation Therapy
Banoxantrone's application extends to enhancing the therapeutic effect of radiation in hypoxic tumor cells. This enhancement is particularly evident in cells with elevated levels of inducible nitric oxide synthase (iNOS). A study found that cells with upregulated iNOS activity showed increased sensitivity to Banoxantrone, especially under reduced oxygenation conditions. The combination of Banoxantrone and radiation led to significantly greater cell killing compared to either modality alone. This suggests a potential clinical strategy for targeting hypoxic tumors with high iNOS levels using Banoxantrone in combination with radiotherapy (Oncology Reports, 2016).
Fluorometric Assay Development
In a more diagnostic vein, the development of a fluorometric assay for Banoxantrone has been reported. This assay, based on photoinduced electron transfer, aids in monitoring the blood concentration of Banoxantrone, which is crucial for evaluating the therapeutic efficacy and side effects of this anticancer prodrug during clinical applications. The study outlines an effective strategy for Banoxantrone sensing using fluorescent gold nanoclusters, contributing to its application in clinical diagnosis and pharmaceutical analysis (Nanomaterials, 2022).
特性
CAS番号 |
136470-65-0 |
---|---|
製品名 |
Banoxantrone |
分子式 |
C22H28N4O6 |
分子量 |
444.5 g/mol |
IUPAC名 |
2-[[4-[2-[dimethyl(oxido)azaniumyl]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide |
InChI |
InChI=1S/C22H28N4O6/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30/h5-8,23-24,27-28H,9-12H2,1-4H3 |
InChIキー |
YZBAXVICWUUHGG-UHFFFAOYSA-N |
SMILES |
C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-] |
正規SMILES |
C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-] |
外観 |
Solid powder |
その他のCAS番号 |
136470-65-0 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1,4-bis-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione 1,4-bis-((2-(dimethylamino-N-oxide)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione AQ4N banoxantrone banoxantrone dihydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。